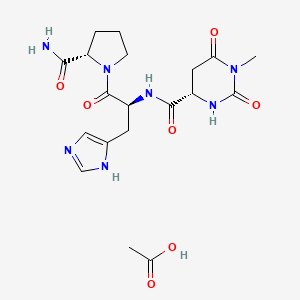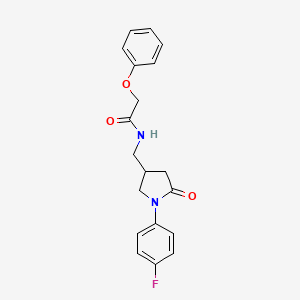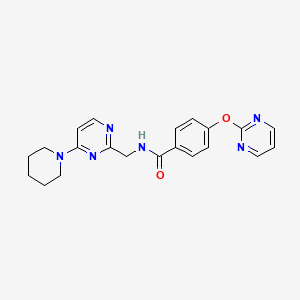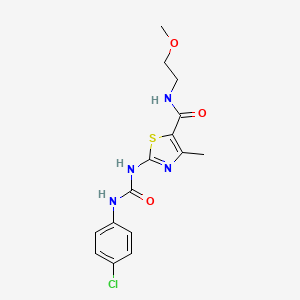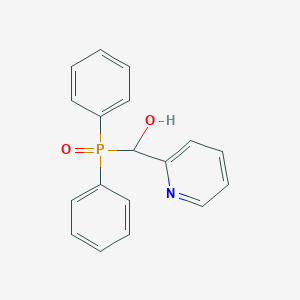
(Diphenylphosphoryl)(pyridin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Diphenylphosphoryl)(pyridin-2-yl)methanol” is a compound with the molecular formula C18H16NO2P . It’s a derivative of pyridine and has been studied for its potential biological activities . This compound is part of a promising group of compounds known as aminophosphonic acids and their derivatives, which are known for their occurrence in organisms and numerous important biological activities .
Wissenschaftliche Forschungsanwendungen
Surface Enhanced Raman Scattering (SERS) and Electrode Interaction
(Diphenylphosphoryl)(pyridin-2-yl)methanol has been studied in the context of surface enhanced Raman scattering (SERS). Pięta et al. (2015) explored the interaction of this compound with various metal electrodes (Ag, Au, Cu) in aqueous solutions at physiological pH. Their research provided insights into the molecular geometry and adsorption modes of the compound on different metal surfaces, revealing how its molecular structure influences its interaction with electrodes under varying potentials (Pięta et al., 2015).
Orientation on Gold Nanocolloids
In a related study, Pięta et al. (2014) examined the SERS spectra of this compound adsorbed on colloidal gold surfaces. This research was crucial in understanding the orientation and adsorption modes of the compound on gold nanocolloids, which has implications for its use in nanotechnology and surface chemistry (Pięta et al., 2014).
Molecular Geometry and Vibrational Frequencies
Furthering the understanding of its molecular properties, Proniewicz et al. (2014) conducted Raman and SERS studies, along with density functional theory (DFT) calculations, to characterize the molecular geometry and vibrational frequencies of this compound. This comprehensive study helps in understanding the fundamental physical and chemical properties of the compound, essential for its application in various scientific fields (Proniewicz et al., 2014).
Organometallic Chemistry and Catalysis
In organometallic chemistry, Kermagoret and Braunstein (2008) explored the synthesis and structures of nickel complexes involving this compound derivatives. This research contributes to the understanding of its applications in catalysis and the design of novel organometallic compounds (Kermagoret & Braunstein, 2008).
Luminescence Response
Li et al. (2011) investigated the luminescence response of a copper(I) complex involving a derivative of this compound. Their study provides insights into the potential use of this compound in developing luminescent materials and sensors (Li et al., 2011).
Eigenschaften
IUPAC Name |
diphenylphosphoryl(pyridin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16NO2P/c20-18(17-13-7-8-14-19-17)22(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,18,20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNAXILXPISJJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26658924 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

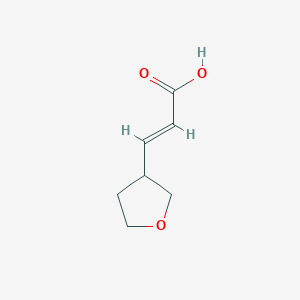
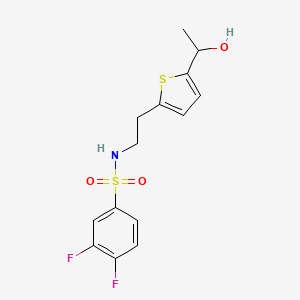
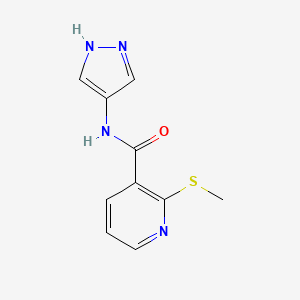

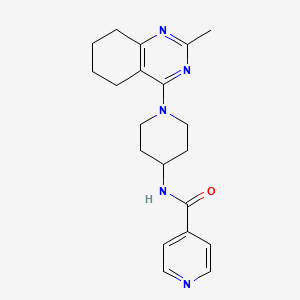
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2762930.png)

